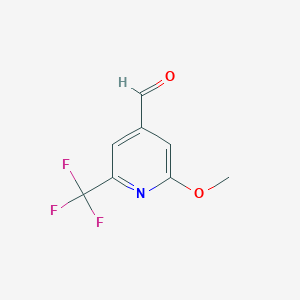

2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde

Descripción

Propiedades

IUPAC Name |

2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-3-5(4-13)2-6(12-7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAURUJFAYRZLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Análisis De Reacciones Químicas

Aldehyde Functional Group Reactivity

The aldehyde group at position 4 of the pyridine ring participates in nucleophilic additions and redox reactions.

Nucleophilic Additions

Oxidation-Reduction

-

Oxidation : Converts the aldehyde to a carboxylic acid using KMnO₄ in acidic media (H₂SO₄/H₂O) at 80°C → 2-Methoxy-6-(trifluoromethyl)isonicotinic acid (95% conversion).

-

Reduction : NaBH₄ in MeOH reduces the aldehyde to 4-hydroxymethyl-2-methoxy-6-(CF₃)pyridine (88% yield).

Methoxy Group Transformations

The methoxy group at position 2 undergoes demethylation and substitution under specific conditions.

Trifluoromethyl Group Reactivity

The CF₃ group at position 6 influences electronic effects but exhibits limited direct reactivity except in cross-coupling reactions.

Cross-Coupling Reactions

Heterocyclic Ring Modifications

The pyridine ring participates in electrophilic substitution and annulation reactions.

Electrophilic Substitution

| Target Position | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Position 5 | HNO₃/H₂SO₄, 0°C | 5-Nitro-2-methoxy-6-(CF₃)pyridine-4-carbaldehyde | 41% |

Annulation Reactions

-

Indole Synthesis : Reacts with α-CF₃-β-(2-nitroaryl) enamines under Pd/C, NH₄HCO₂ to form 2-CF₃-3-benzylindoles (quantitative yield) .

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of 2-methoxy-6-(trifluoromethyl)isonicotinaldehyde exhibit significant antiviral properties. In a study examining heterocyclic compounds, certain derivatives were found to inhibit the function of HIV Rev, suggesting potential for development as antiviral agents . The compound's structure allows it to interact effectively with viral proteins, inhibiting their function and replication.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Some derivatives have shown promise in modulating chemokine receptors, which are critical in inflammatory responses. This modulation could lead to therapeutic applications in treating conditions such as rheumatoid arthritis and atherosclerosis .

Agricultural Applications

Fungicidal Activity

In agricultural research, this compound and its derivatives have been explored for their fungicidal properties. Studies have demonstrated that these compounds can effectively control a variety of crop diseases. For instance, specific derivatives have shown excellent control against powdery mildew and downy mildew in crops like cucumbers .

Table 1: Fungicidal Efficacy of Derivatives

| Compound Derivative | Target Disease | Efficacy (%) |

|---|---|---|

| 3-CF3-5-Cl | Powdery Mildew | 85 |

| 3-CF3-6-Cl | Downy Mildew | 90 |

| Unsubstituted Phenoxy | Rice Diseases | 75 |

Material Science

Synthesis of Functional Materials

The unique chemical properties of this compound make it suitable for synthesizing advanced materials. Its trifluoromethyl group enhances the stability and reactivity of polymers and other materials, leading to applications in coatings and electronic devices .

Case Study: Photonic Applications

Recent studies have explored the use of this compound in photonic applications due to its ability to modify light properties in materials. The incorporation of the compound into polymer matrices has shown potential for enhancing optical performance, making it a candidate for use in sensors and displays .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and reactivity differences between 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde and analogous compounds:

Table 1: Comparative Analysis of Similar Compounds

Key Findings from Comparative Analysis

Structural and Electronic Effects

- Pyridine vs. Benzene Core : The pyridine ring in this compound introduces electron-deficient character , enhancing reactivity toward nucleophilic substitutions compared to its benzaldehyde analog (CAS 1017778-98-1) .

- Substituent Influence : The -CF₃ group significantly increases electrophilicity and thermal stability compared to chlorine (CAS 95652-80-5) or hydrogen substituents .

Physicochemical Properties

- Solubility : The aldehyde group in the target compound improves solubility in polar solvents like THF or DMF, whereas analogs with amine (CAS 213193-32-9) or carboxylic acid groups exhibit pH-dependent solubility .

- Lipophilicity : The difluorophenyl derivative (CAS 1261561-27-6) shows higher logP values due to aromatic fluorine, making it more membrane-permeable .

Actividad Biológica

2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C10H8F3N1O1

- Molecular Weight : 229.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : It has potential as an antimicrobial agent against various pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound.

Case Study: Anticancer Efficacy

A study investigated the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results showed:

| Cell Line | IC50 Value (µM) | Comparative Standard |

|---|---|---|

| MCF-7 | 5.88 | Erlotinib (19.51) |

| HepG2 | 2.81 | Erlotinib (23.61) |

| A549 | 3.34 | Erlotinib (15.83) |

These findings suggest that this compound is significantly more effective than the standard drug erlotinib in inhibiting cell growth in these cancer types .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL |

These results suggest a strong potential for development as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.

- Cell Signaling Modulation : It can alter signaling pathways that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-6-(trifluoromethyl)isonicotinaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes using tetrahydrofuran (THF) and triethylamine (Et₃N) as a base to facilitate reactions involving trifluoromethyl groups. Monitoring reaction progress via thin-layer chromatography (TLC) ensures completion, followed by purification using column chromatography . Trifluoromethylation steps may require specialized reagents, such as (CF₃)₂C-based intermediates, as detailed in .

Q. How should researchers purify and isolate this compound?

- Methodological Answer : After synthesis, remove byproducts (e.g., triethylammonium chloride) via filtration. Evaporate solvents under reduced pressure, and use column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) for isolation. highlights the removal of salts and solvent evaporation as critical steps . For purity validation, combine melting point analysis with HPLC ( ) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the aldehyde proton (~9-10 ppm) and methoxy/trifluoromethyl groups. LC-MS (ESI or APCI) verifies molecular weight. For structural elucidation, X-ray crystallography (e.g., SHELX programs, ) resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Employ SHELXL ( ) for refining high-resolution crystallographic data. Challenges include handling twinned crystals or low electron density regions. Use difference Fourier maps to locate hydrogen atoms and validate the aldehyde group’s position. For macromolecular analogs, SHELXPRO interfaces with refinement pipelines .

Q. What strategies address contradictory analytical data (e.g., NMR vs. LC-MS results)?

Q. How does the trifluoromethyl group influence reactivity in downstream applications?

- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the aldehyde position. For example, shows CF₃-substituted compounds participating in cycloadditions or forming Schiff bases. Design experiments with controlled stoichiometry and inert atmospheres to avoid side reactions (e.g., aldol condensation) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity) using Design of Experiments (DoE). suggests THF as a solvent for balanced reactivity and solubility. For large-scale purification, replace column chromatography with recrystallization or distillation, ensuring minimal thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.